4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline
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Overview
Description
4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclopentylmethoxy group and a trifluoromethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Cyclopentylmethoxy Group: This can be achieved by reacting cyclopentylmethanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclopentylmethyl chloride.
Attachment to Aniline: The cyclopentylmethyl chloride is then reacted with 3-(trifluoromethyl)aniline in the presence of a base, such as sodium hydride, to form the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or ethers.
Scientific Research Applications
4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopentylmethoxy group can modulate the compound’s binding affinity to its target, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)phenol
- 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)benzaldehyde
- 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)benzoic acid
Uniqueness
4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline is unique due to the combination of the cyclopentylmethoxy and trifluoromethyl groups attached to the aniline core. This structural arrangement imparts distinct physicochemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(cyclopentylmethoxy)-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-7-10(17)5-6-12(11)18-8-9-3-1-2-4-9/h5-7,9H,1-4,8,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQCKDQSZPZAMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=C(C=C(C=C2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001216397 |
Source
|
Record name | 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001216397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946662-68-6 |
Source
|
Record name | 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946662-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001216397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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